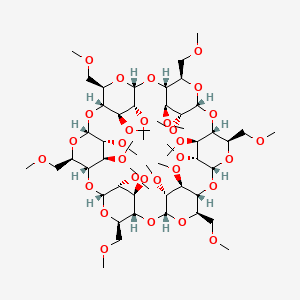
Hexakis (2,3,6-tri-O-methyl)-|A-cyclodextrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexakis (2,3,6-tri-O-methyl)-|A-cyclodextrin is a chemically modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds. The modification involves the methylation of hydroxyl groups at the 2, 3, and 6 positions of the glucose units, resulting in a compound with unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexakis (2,3,6-tri-O-methyl)-|A-cyclodextrin typically involves the methylation of cyclomaltohexaose (α-cyclodextrin). The process includes the following steps:
Activation of Cyclomaltohexaose: Cyclomaltohexaose is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
Methylation Reaction: Methyl iodide or methyl sulfate is added to the solution, and the reaction is carried out under basic conditions using a strong base like sodium hydride or potassium carbonate.
Purification: The reaction mixture is purified using techniques such as column chromatography or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors to carry out the methylation reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Utilizing automated purification systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Hexakis (2,3,6-tri-O-methyl)-|A-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of methyl groups.
Complexation Reactions: It forms host-guest complexes with various molecules, enhancing its solubility and stability.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used under mild conditions.
Complexation: The compound can form complexes with iodine species in aqueous solutions, as demonstrated in thermocell applications.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azido or thiol derivatives can be formed.
Complexes: Formation of stable complexes with iodine species, enhancing the Seebeck coefficient in thermocells.
Wissenschaftliche Forschungsanwendungen
Hexakis (2,3,6-tri-O-methyl)-|A-cyclodextrin has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Hexakis (2,3,6-tri-O-methyl)-|A-cyclodextrin involves:
Host-Guest Complexation: The compound forms inclusion complexes with guest molecules, altering their physical and chemical properties.
Molecular Targets and Pathways: It interacts with various molecular targets, enhancing the solubility, stability, and bioavailability of guest molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin: Another methylated cyclodextrin with similar properties but different cavity size.
Hexakis(2,3,6-tri-O-methyl)-α-cyclodextrin: A closely related compound with slight variations in methylation patterns.
Uniqueness
Hexakis (2,3,6-tri-O-methyl)-|A-cyclodextrin is unique due to its specific methylation pattern, which enhances its ability to form stable complexes with iodine species, making it particularly useful in thermoelectric applications .
Eigenschaften
Molekularformel |
C54H96O30 |
|---|---|
Molekulargewicht |
1225.3 g/mol |
IUPAC-Name |
(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane |
InChI |
InChI=1S/C54H96O30/c1-55-19-25-31-37(61-7)43(67-13)49(73-25)80-32-26(20-56-2)75-51(45(69-15)38(32)62-8)82-34-28(22-58-4)77-53(47(71-17)40(34)64-10)84-36-30(24-60-6)78-54(48(72-18)42(36)66-12)83-35-29(23-59-5)76-52(46(70-16)41(35)65-11)81-33-27(21-57-3)74-50(79-31)44(68-14)39(33)63-9/h25-54H,19-24H2,1-18H3/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40+,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-/m1/s1 |
InChI-Schlüssel |
YEAQKJGWTCLKJJ-PIGKAOJQSA-N |
Isomerische SMILES |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7OC)OC)COC)COC)COC)COC)COC)OC)OC |
Kanonische SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(O2)C(C7OC)OC)COC)COC)COC)COC)COC)OC)OC |
Synonyme |
hexakis(2,3,6-tri-O-methyl)-alpha-cyclodextrin TM-alpha-CD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















